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Compound of Interest

Compound Name: (-)-Vasicine

Cat. No.: B1682190

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of (-)-vasicine's molecular architecture,
providing a comprehensive overview of its structure elucidation and the pivotal revision of its
stereochemistry. This document offers a consolidation of quantitative data, detailed
experimental protocols for key analytical techniques, and logical workflows to facilitate a
deeper understanding of this significant quinazoline alkaloid.

Physicochemical and Spectroscopic Data of (-)-
Vasicine

The fundamental properties of (-)-vasicine have been meticulously characterized through
various analytical techniques. The data presented below represents a compilation from multiple
studies to provide a comprehensive reference.
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Property Value Reference(s)

Molecular Formula C11H12N20 [1]

Molecular Weight 188.23 g/mol [1]

Melting Point 210-212 °C [2]

Optical Rotation [a]D2° -254° (¢ 1, CHCI5) [2]
(39)-1,2,3,9-

IUPAC Name tetrahydropyrrolo[2,1- [1]

b]quinazolin-3-ol

Table 2: *H and 3C NMR Spectral Data of (-)-Vasicine in CDCls

Position 'H Chemical Shift (6, ppm)  **C Chemical Shift (6, ppm)
1 3.21 (m), 3.40 (m) 47 .44
2 2.10 (m), 2.35 (m) 27.89
3 4.77 (t, J = 6.4 HZ) 68.94
3a - 162.93
4a - 141.02
5 7.13 (m) 122.50
6 7.13 (m) 127.43
7 6.96 (M) 123.26
8 6.84 (d, J = 7.2 Hz) 124.83
8a - 119.84
9 4.56 (br s) 47.44

Data compiled from multiple sources. Chemical shifts and coupling constants may vary slightly
depending on the solvent and instrument used.
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The Journey of Structure Elucidation: A Logical
Workflow

The determination of (-)-vasicine's structure was a multi-step process involving classical
chemical degradation and modern spectroscopic techniques. The absolute stereochemistry,
however, remained a point of discussion for a considerable time, culminating in a significant
revision.
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A flowchart illustrating the logical progression of experiments for the structure elucidation and
stereochemical assignment of (-)-vasicine.

Key Experimental Protocols

This section provides detailed methodologies for the pivotal experiments that defined the
structure and stereochemistry of (-)-vasicine.

Isolation of (-)-Vasicine from Adhatoda vasica

A general procedure for the extraction and isolation of (-)-vasicine from the leaves of Adhatoda
vasica is as follows:
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. — . - 2)-
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A typical workflow for the isolation of (-)-vasicine from its natural source.

Protocol:

o Extraction: Dried and powdered leaves of Adhatoda vasica are subjected to Soxhlet
extraction with ethanol for several hours.

o Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary
evaporator to yield a crude residue.

o Acid-Base Wash: The residue is dissolved in 2% sulfuric acid, filtered, and the acidic solution
is basified with ammonia. The liberated alkaloids are then extracted with chloroform.

o Chromatography: The chloroform extract is concentrated and subjected to column
chromatography over silica gel. The column is eluted with a gradient of chloroform and

methanol.

o Crystallization: Fractions containing vasicine are pooled, concentrated, and the pure
compound is obtained by crystallization from ethanol.
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Spectroscopic Analysis

1H and 13C NMR Spectroscopy:

o Sample Preparation: 5-10 mg of purified (-)-vasicine is dissolved in approximately 0.5 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.

e Instrumentation: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.
e H NMR Parameters:
o Pulse program: Standard single-pulse (zg30).
o Spectral width: 0-12 ppm.
o Number of scans: 16-32.
o Relaxation delay: 1-2 seconds.
e 13C NMR Parameters:
o Pulse program: Proton-decoupled (zgpg30).
o Spectral width: 0-200 ppm.
o Number of scans: 1024-4096.
o Relaxation delay: 2 seconds.

e 2D NMR: COSY, HSQC, and HMBC experiments are performed using standard pulse
programs to establish proton-proton and proton-carbon correlations for unambiguous signal
assignment.

Stereochemical Determination

The absolute stereochemistry at the C3 position was a subject of revision. Initial studies on the
hydrochloride salt suggested a 3R configuration. However, a later, more detailed analysis of the
hydrobromide salt led to the correction to a 3S configuration.
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3.3.1. Single-Crystal X-ray Diffraction (A Representative Protocol)

While the specific, detailed experimental parameters for the pivotal X-ray crystallography of (-)-
vasicine hydrobromide are not readily available in full, a representative protocol for a small
organic molecule is as follows:

Crystal Growth
(Slow evaporation of vasicine hydrobromide in ethanol)

[Crystal Mounting on Goniometea

X-ray Diffraction Data Collection
(Mo Ka radiation, specific temperature)

Structure Solution
(Direct methods)

Structure Refinement
(Full-matrix least-squares)

Determination of Absolute Configuration
(Flack parameter analysis)

Click to download full resolution via product page

A generalized workflow for single-crystal X-ray diffraction analysis.

Protocol:

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1682190?utm_src=pdf-body
https://www.benchchem.com/product/b1682190?utm_src=pdf-body
https://www.benchchem.com/product/b1682190?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Crystal Growth: Single crystals of (-)-vasicine hydrobromide are grown by slow evaporation
of a solution in a suitable solvent system (e.g., ethanol-ether).

o Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. X-
ray diffraction data is collected at a specific temperature (e.g., 293 K) using Mo Ka radiation
(A =0.71073 A).

o Structure Solution and Refinement: The structure is solved by direct methods and refined by
full-matrix least-squares on F2.

o Determination of Absolute Configuration: The absolute configuration is determined by
anomalous dispersion effects, typically by refining the Flack parameter, which should be
close to zero for the correct enantiomer.

3.3.2. Mosher's Method for Stereochemical Confirmation

Mosher's method is a powerful NMR technique used to determine the absolute configuration of
chiral alcohols. It involves the formation of diastereomeric esters with the two enantiomers of a-
methoxy-a-trifluoromethylphenylacetic acid (MTPA).

Protocol:

 Esterification: Two separate reactions are carried out. In one, (-)-vasicine is reacted with
(R)-(-)-MTPA chloride in the presence of a base (e.g., pyridine). In the other, (-)-vasicine is
reacted with (S)-(+)-MTPA chloride.

 NMR Analysis: H NMR spectra are recorded for both diastereomeric MTPA esters.

o Data Analysis: The chemical shifts of protons on both sides of the newly formed ester linkage
are compared between the two diastereomers (Ad = 3S - dR). For a (3S)-alcohol like (-)-
vasicine, the protons on one side of the C3 stereocenter will show positive Ad values, while
those on the other side will show negative Ad values, allowing for the unambiguous
assignment of the absolute configuration.

Conclusion
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The elucidation of the structure and stereochemistry of (-)-vasicine serves as a classic
example of the evolution of chemical analysis. While initial spectroscopic and chemical studies
correctly identified its planar structure and connectivity, the definitive assignment of its absolute
configuration required the precision of single-crystal X-ray diffraction, leading to a crucial
correction. The collective evidence from a range of analytical techniques has provided a solid
foundation for the understanding of this important alkaloid, paving the way for its further
investigation in medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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